Cas no 83067-95-2 (ethyl 4-chloro-1,5-naphthyridine-3-carboxylate)

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a versatile heterocyclic compound with a naphthyridine core, functionalized with a chloro substituent at the 4-position and an ethyl ester group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex nitrogen-containing scaffolds. The chloro group enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution, while the ester moiety allows for hydrolysis or transesterification. Its rigid bicyclic framework contributes to stability and potential bioactivity, making it useful in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate structure
83067-95-2 structure
Product Name:ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
CAS No:83067-95-2
MF:C11H9ClN2O2
MW:236.654361486435
CID:2116267
PubChem ID:14515817
Update Time:2025-06-08

ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
    • 1,5-Naphthyridine-3-carboxylic acid, 4-chloro-, ethyl ester
    • 4-Chloro-[1,5]naphthyridine-3-carboxylic acid ethyl ester
    • G11723
    • EN300-140160
    • ethyl4-chloro-1,5-naphthyridine-3-carboxylate
    • SCHEMBL9545028
    • 83067-95-2
    • DA-33899
    • MFCD26526928
    • Inchi: 1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3
    • InChI Key: ZAUJIZUBUCDAEU-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=CN=C2C=CC=NC2=1

Computed Properties

  • Exact Mass: 236.0352552g/mol
  • Monoisotopic Mass: 236.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1
  • XLogP3: 2.1

ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM472554-1g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%+
1g
$*** 2023-05-29
Enamine
EN300-140160-0.05g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
0.05g
$459.0 2023-02-15
Enamine
EN300-140160-0.1g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
0.1g
$600.0 2023-02-15
Enamine
EN300-140160-0.25g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
0.25g
$855.0 2023-02-15
Enamine
EN300-140160-0.5g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
0.5g
$1349.0 2023-02-15
Enamine
EN300-140160-1.0g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
1g
$0.0 2023-06-06
Enamine
EN300-140160-2.5g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
2.5g
$3389.0 2023-02-15
Enamine
EN300-140160-5.0g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
5.0g
$5014.0 2023-02-15
Enamine
EN300-140160-10.0g
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 95%
10.0g
$7435.0 2023-02-15
1PlusChem
1P01AD4Q-250mg
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
83067-95-2 97%
250mg
$194.00 2025-03-19

ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83067-95-2)ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
Order Number:A1219402
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:53
Price ($):388
Email:sales@amadischem.com

Additional information on ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Ethyl 4-Chloro-1,5-Naphthyridine-3-Carboxylate (CAS No. 83067-95-2): An Overview of Its Synthesis, Properties, and Applications

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 83067-95-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the naphthyridine family, which is known for its diverse biological activities and potential therapeutic applications. In this article, we will delve into the synthesis, physical and chemical properties, and the current research trends surrounding this compound.

Synthesis of Ethyl 4-Chloro-1,5-Naphthyridine-3-Carboxylate

The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate can be achieved through several well-documented methods. One common approach involves the reaction of 4-chloro-1,5-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). This reaction typically proceeds via an esterification mechanism, yielding the desired product with high purity and yield.

Another synthetic route involves the condensation of 4-chloroanthranilic acid with ethyl cyanoacetate in the presence of a strong base like sodium hydride. The resulting intermediate can then be cyclized under appropriate conditions to form the naphthyridine ring system. This method offers an alternative pathway for the preparation of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate, providing researchers with flexibility in their synthetic strategies.

Physical and Chemical Properties

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a solid compound that exhibits characteristic properties typical of naphthyridines. It has a molecular weight of approximately 268.7 g/mol and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's melting point ranges from 120°C to 125°C, making it suitable for various thermal processes in laboratory settings.

The UV-visible spectrum of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate shows strong absorption bands in the visible region, which can be attributed to the conjugated π-electron system within the naphthyridine ring. This property makes it useful for spectroscopic studies and analytical applications.

Biological Activity and Therapeutic Potential

The biological activity of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has been a subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that ethyl 4-chloro-1,5-naphthyridine-3-carboxylate can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

In addition to its anti-cancer effects, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California found that this compound can significantly reduce inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.

Clinical Applications and Future Prospects

The promising biological activities of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate have led to increased interest in its clinical applications. Several preclinical studies have shown that this compound has potential as a lead molecule for the development of new drugs targeting cancer and inflammatory diseases. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects.

Beyond its therapeutic applications, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate also holds promise as a valuable tool in chemical biology research. Its ability to modulate specific biological pathways makes it an attractive candidate for use in high-throughput screening assays and drug discovery programs.

Safety Considerations

While ethyl 4-chloro-1,5-naphthyridine-3-carboxylate shows great potential in various applications, it is important to handle this compound with care due to its chemical properties. Researchers should follow standard safety protocols when working with this compound to minimize exposure risks. Proper personal protective equipment (PPE) such as gloves and goggles should be worn at all times during handling.

In conclusion, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 83067-95-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable asset for both academic and industrial applications. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83067-95-2)ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
A1219402
Purity:99%
Quantity:1g
Price ($):388
Email